4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
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Overview
Description
The compound you mentioned appears to contain several functional groups and rings, including a sulfamoyl group, a thiazole ring, and a benzothiazole ring. These types of structures are often found in various pharmaceuticals and dyes due to their ability to participate in a variety of chemical reactions .
Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it likely has a fairly rigid structure. The different functional groups attached to these rings would be expected to significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the presence of the sulfamoyl group might make the compound more polar, and the multiple rings could contribute to a higher molecular weight .Scientific Research Applications
Antimicrobial Applications
Compounds similar to 4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide have been explored for their antimicrobial properties. For instance, derivatives of benzothiazole, benzoxazole, and benzimidazole have exhibited broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger (Padalkar et al., 2014). These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Applications
Thiadiazole and benzamide derivatives have been studied for their anticancer properties. A particular study synthesized Schiff’s bases containing thiadiazole and benzamide, evaluating their in vitro anticancer activity against human cancer cell lines. Some compounds showed promising anticancer activity, indicating the potential of similar compounds in cancer treatment (Tiwari et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S4/c1-4-12-26(13-5-2)33(28,29)15-8-6-14(7-9-15)20(27)25-21-23-16-10-11-17-19(18(16)31-21)32-22(24-17)30-3/h6-11H,4-5,12-13H2,1-3H3,(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOVLPYDKMVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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